7-Isopropylquinolin-4-ol
Description
7-Isopropylquinolin-4-ol is a quinoline derivative characterized by an isopropyl group (-CH(CH₃)₂) at the 7th position and a hydroxyl group (-OH) at the 4th position of the quinoline core. Quinoline derivatives are renowned for their diverse biological activities, including antimicrobial, anticancer, and antimalarial properties.
Properties
Molecular Formula |
C12H13NO |
|---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
7-propan-2-yl-1H-quinolin-4-one |
InChI |
InChI=1S/C12H13NO/c1-8(2)9-3-4-10-11(7-9)13-6-5-12(10)14/h3-8H,1-2H3,(H,13,14) |
InChI Key |
IYUHJDORHQOMRE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)C(=O)C=CN2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Isopropylquinolin-4-ol can be achieved through various methods. One common approach involves the Friedländer synthesis, which typically uses aniline derivatives and carbonyl compounds under acidic or basic conditions. Another method is the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.
Industrial Production Methods: Industrial production of 7-Isopropylquinolin-4-ol may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Green chemistry approaches, such as microwave-assisted synthesis and the use of recyclable catalysts, are also being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 7-Isopropylquinolin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 4th position can be oxidized to form quinone derivatives.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, particularly at the 2nd and 3rd positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Friedel-Crafts acylation and alkylation reactions are commonly used, with reagents such as acetyl chloride and aluminum chloride.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives .
Scientific Research Applications
7-Isopropylquinolin-4-ol has a broad range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 7-Isopropylquinolin-4-ol involves its interaction with various molecular targets. In antimicrobial applications, it inhibits the synthesis of nucleic acids and proteins in microorganisms. In cancer treatment, it may interfere with cell division and induce apoptosis in cancer cells. The compound’s hydroxyl group allows it to form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The biological and chemical properties of quinolin-4-ol derivatives are heavily influenced by substituent type and position. Below is a comparative analysis of 7-Isopropylquinolin-4-ol with structurally related compounds:
| Compound | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|---|
| 7-Isopropylquinolin-4-ol | Isopropyl (C7), -OH (C4) | C₁₂H₁₃NO | 187.24 (calculated) | High lipophilicity; potential enhanced bioavailability due to bulky substituent. |
| 7-Chloroquinolin-4-ol | Chlorine (C7), -OH (C4) | C₉H₆ClNO | 179.61 | Moderate antibacterial activity (MIC: 1.5 µg/mL) . |
| 7-Methoxyquinolin-4-ol | Methoxy (C7), -OH (C4) | C₁₀H₉NO₂ | 175.19 | Increased solubility due to polar methoxy group; lower MIC in some analogs . |
| 2-Methylquinolin-4-ol | Methyl (C2), -OH (C4) | C₁₀H₉NO | 159.19 | Structural simplicity; limited activity without halogenation . |
| 7-(Benzyloxy)quinolin-4-ol | Benzyloxy (C7), -OH (C4) | C₁₆H₁₃NO₂ | 251.28 | Enhanced anticancer activity due to aromatic benzyl group . |
| 7-Chloro-2-methylquinolin-4-ol | Chlorine (C7), methyl (C2), -OH (C4) | C₁₀H₈ClNO | 193.63 | Dual substituents improve antimicrobial potency . |
Key Findings:
Substituent Effects on Bioactivity: Chlorine at C7 (e.g., 7-Chloroquinolin-4-ol) confers moderate antibacterial activity, likely due to electron-withdrawing effects enhancing target binding . Isopropyl at C7 may improve pharmacokinetic properties, as seen in analogs like 7-(Isopropylamino)-2,2,4-trimethyl-1,2-dihydroquinolin-6-ol, which shows antimicrobial and anticancer activities via enzyme inhibition . Methoxy or benzyloxy groups increase polarity or aromatic interactions, respectively, altering target specificity .
Mechanistic Insights :
- Halogenated derivatives (e.g., 7-Cl, 6-Br) often target DNA gyrase or topoisomerases in bacteria, while alkyl/aryl substituents (e.g., isopropyl, benzyl) may modulate kinase or receptor interactions in cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
